Lisinopril dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiovascular Disease and Beyond:

- Heart Failure: Lisinopril is a cornerstone therapy for heart failure, proven to improve symptoms, reduce hospitalizations, and decrease mortality. Studies have explored its mechanisms, including reducing inflammation and fibrosis in the heart muscle. Source 1: Source 2

- Stroke Prevention: Research suggests lisinopril may reduce stroke risk in patients with hypertension, independent of its blood pressure lowering effects. Further studies are ongoing to elucidate these mechanisms. Source 3:

- Atherosclerosis: Studies are investigating whether lisinopril can slow the progression of atherosclerosis, the buildup of plaque in arteries, by reducing inflammation and oxidative stress. Source 4:

Kidney Disease and beyond:

- Diabetic Nephropathy: Lisinopril is a mainstay treatment for diabetic nephropathy, protecting kidney function by slowing the progression of proteinuria (protein leakage in urine). Source 5:

- Chronic Kidney Disease: Research is exploring the potential of lisinopril to protect against chronic kidney disease progression, even in non-diabetic individuals. Source 6:

- Autoimmune Kidney Disease: Studies are investigating whether lisinopril can benefit patients with autoimmune kidney diseases like lupus nephritis by reducing inflammation and protecting kidney function. Source 7:

Other Potential Applications:

- Neurodegenerative Diseases: Emerging research explores the potential of lisinopril to slow the progression of neurodegenerative diseases like Alzheimer's by reducing inflammation and oxidative stress in the brain. Source 8:

- Cancer Prevention: Some studies suggest lisinopril may have anti-cancer properties, potentially reducing the risk of certain cancers. However, more research is needed to confirm these findings. Source 9:

- Respiratory Diseases: Preliminary research explores the potential of lisinopril to improve lung function and reduce symptoms in patients with chronic obstructive pulmonary disease (COPD). Source 10:

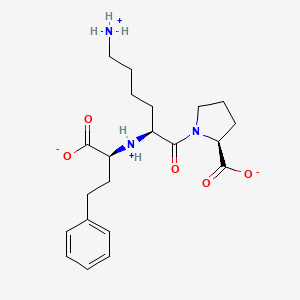

Lisinopril dihydrate is a synthetic compound classified as an angiotensin-converting enzyme inhibitor. Its chemical structure is represented by the formula CHNO·2HO, with a molecular weight of approximately 441.53 g/mol. This compound appears as a white to off-white crystalline powder that is soluble in water but shows limited solubility in organic solvents like methanol and ethanol . Lisinopril dihydrate is primarily used in the management of hypertension, heart failure, and after myocardial infarction, functioning by inhibiting the renin-angiotensin-aldosterone system .

As mentioned earlier, lisinopril's primary mechanism of action involves inhibiting the angiotensin-converting enzyme (ACE). ACE plays a vital role in the renin-angiotensin-aldosterone system (RAAS), a hormone regulatory pathway that controls blood pressure. By inhibiting ACE, lisinopril reduces angiotensin II production, leading to vasodilation, decreased peripheral vascular resistance, and ultimately, lower blood pressure [].

Lisinopril dihydrate exhibits significant biological activity as an angiotensin-converting enzyme inhibitor. It works by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, reduced blood pressure, and decreased workload on the heart . The compound has been shown to be effective in treating essential hypertension and heart failure, making it a crucial medication in cardiovascular therapy . Its effects are mediated through various pathways including modulation of bradykinin levels, which contributes to its vasodilatory effects.

The synthesis of lisinopril dihydrate involves several steps. A common method includes the condensation of specific precursors in the presence of concentrated hydrochloric acid followed by hydrogenation using a Raney-Nickel catalyst . The process typically starts with lisinopril in n-butanol, where it reacts with ethyl 2-oxo-4-phenylbutyrate under controlled conditions. The final product is obtained through hydrolysis and purification steps that yield lisinopril dihydrate with high purity levels .

Lisinopril dihydrate is primarily used for:

- Hypertension Management: It serves as a first-line treatment for essential hypertension.

- Heart Failure Treatment: It helps improve symptoms and outcomes in patients with heart failure.

- Post-Myocardial Infarction: It aids in preventing further cardiovascular events following a heart attack.

- Renovascular Hypertension: It is effective in treating hypertension caused by renal artery stenosis.

Its long-acting nature makes it suitable for once-daily dosing, enhancing patient compliance .

Interaction studies have indicated that lisinopril dihydrate can exhibit significant interactions with other medications. For instance, concurrent use with non-steroidal anti-inflammatory drugs may reduce its antihypertensive effect. Additionally, combining lisinopril with other antihypertensive agents can lead to additive effects but requires careful monitoring to avoid hypotension . The risk of hyperkalemia also increases when used alongside potassium-sparing diuretics or potassium supplements.

Lisinopril dihydrate shares similarities with several other angiotensin-converting enzyme inhibitors. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Enalapril | CHNO | Prodrug; converted to active form enalaprilat |

| Captopril | CHNOS | First ACE inhibitor; contains a thiol group |

| Ramipril | CHNO | Has a longer half-life than lisinopril |

Uniqueness of Lisinopril Dihydrate:

- Unlike enalapril and captopril, lisinopril does not require metabolic activation.

- It has a longer duration of action compared to captopril.

- Lisinopril's unique structural features contribute to its specific binding affinity for the angiotensin-converting enzyme.

This comparison highlights how lisinopril dihydrate stands out among ACE inhibitors while sharing essential therapeutic roles in managing cardiovascular diseases.

The definitive structural resolution of lisinopril dihydrate was achieved through single-crystal X-ray diffraction (SCXRD) at 173 K, revealing a monoclinic system with unit cell dimensions a = 14.550(2) Å, b = 5.8917(8) Å, c = 14.238(2) Å, and β = 112.832(3)° [1] [2]. Data collection utilized Mo-Kα radiation (λ = 0.71073 Å) with φ and ω scans, while structure refinement employed direct methods and full-matrix least-squares calculations. The asymmetric unit contains one lisinopril molecule and two water molecules, with all non-hydrogen atoms anisotropically refined.

Notably, the SCXRD analysis confirmed the double zwitterionic character of lisinopril in this hydrate, evidenced by proton transfer from the carboxyl group (C21-OOH) to the secondary amine (N2) and from the primary amine (N1) to the carboxylic acid (C10-OOH) [2] [5]. This dual ionization state is stabilized by a network of intramolecular hydrogen bonds, including N1–H⋯O4 (2.86 Å) and N2–H⋯O1 (2.67 Å), which lock the molecule in a conformation favorable for crystal packing [3].

Ab Initio Powder X-ray Diffraction Analysis

Complementary powder X-ray diffraction (PXRD) studies employing Rietveld refinement validated the SCXRD-derived model under ambient conditions. Key refinement parameters included R~wp~ = 4.60% and R~p~ = 3.47% for data collected between 3.992° ≤ 2θ ≤ 44.986° (Cu-Kα radiation, λ = 1.54065 Å) [3]. The unit cell expansion observed at 295 K (a = 14.6450(6) Å, b = 5.906(2) Å, c = 14.299(4) Å, β = 113.1(1)°) compared to low-temperature SCXRD data reflects thermal lattice expansion [3].

Ab initio structure determination from PXRD data utilized the FOX software package, starting from molecular geometry optimized via density functional theory (DFT). This approach successfully replicated the hydrogen bonding motifs observed in single-crystal studies, confirming the robustness of the structural model across temperature variations [3].

Crystal Packing and Hydrogen Bonding Networks

The crystal lattice of lisinopril dihydrate features three distinct hydrogen-bonded subsystems:

- Water-mediated interchain linkages: Two parallel water channels (designated A and B) propagate along the b-axis, interconnected via O–H⋯O bonds (2.55–2.95 Å) between water molecules and carboxyl/amine groups [3] [4].

- Zwitterion-stabilizing interactions: Intramolecular N–H⋯O bonds (2.51–2.79 Å) maintain the double zwitterionic configuration, while intermolecular N–H⋯O interactions (2.64–2.86 Å) bridge adjacent lisinopril molecules [2] [3].

- Aromatic stacking: Phenyl rings exhibit edge-to-face interactions with centroid distances of 4.8–5.2 Å, contributing to layer stabilization perpendicular to the a-axis [3].

Table 1: Key Hydrogen Bond Geometries in Lisinopril Dihydrate

| Donor | Acceptor | Distance (Å) | Angle (°) | Role |

|---|---|---|---|---|

| N1–H | O4 | 2.72 | 99 | Zwitterion locking |

| N2–H | O1 | 2.67 | 98 | Zwitterion locking |

| O4–H | N3 | 2.55 | 127 | Intramolecular |

| W1–H | O5 | 2.64 | 112 | Water channel A |

| W2–H | O2 | 2.95 | 120 | Water channel B |

Data derived from SCXRD (173 K) and PXRD (295 K) analyses [2] [3] [4].

Double Zwitterionic Character in Solid State

The dual zwitterionic configuration of lisinopril dihydrate arises from proton transfer at both amine sites:

- Primary amine (N1): Protonates the C21 carboxyl group (C21-OO−–H–N1+), stabilized by N1–H⋯O4 (2.72 Å) and N1–H⋯O5 (2.64 Å) interactions [2] [5].

- Secondary amine (N2): Receives a proton from the C10 carboxyl group (C10-OO−–H–N2+), facilitated by N2–H⋯O1 (2.67 Å) and N2–H⋯O5 (2.68 Å) bonds [3] [5].

This configuration creates a dipole moment along the molecular long axis, promoting antiparallel packing of adjacent molecules. Fourier-transform infrared (FT-IR) spectroscopy corroborates this through characteristic shifts:

- Carboxylate asymmetric stretch at 1574 cm⁻¹ [4]

- Protonated amine stretches at 3340 cm⁻¹ (asymmetric) and 3296 cm⁻¹ (symmetric) [4]

Crystallographic Parameters and Space Group Analysis

Table 2: Crystallographic Parameters of Lisinopril Dihydrate

| Parameter | SCXRD (173 K) [2] | PXRD (295 K) [3] |

|---|---|---|

| Space group | P21 | P21 |

| a (Å) | 14.550(2) | 14.6450(6) |

| b (Å) | 5.8917(8) | 5.906(2) |

| c (Å) | 14.238(2) | 14.299(4) |

| β (°) | 112.832(3) | 113.1(1) |

| Volume (ų) | 1137.76 | 1142.1 |

| Z | 2 | 6 |

| Density (g/cm³) | 1.31 | 1.29 |

The persistent P21 space group across temperature variants indicates robust symmetry preservation despite thermal expansion. The Z′ = 1 structure (Z = 2 at 173 K) expands to Z = 6 at room temperature through b-axis duplication, accommodated by increased unit cell volume [3]. Systematic absences at k = 2n for 0l0 reflections confirm the screw axis symmetry [2] [3].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

UNII

E7199S1YWR

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 103 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 101 of 103 companies with hazard statement code(s):;

H360 (93.07%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (57.43%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (89.11%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Prinivil is indicated for the treatment of hypertension in adult patients and pediatric patients 6 years of age and older to lower blood pressure. Lowering blood pressure lowers the risk of fatal and non-fatal cardiovascular events, primarily strokes and myocardial infarctions. ... Prinivil may be administered alone or with other antihypertensive agents /Included in US product labeling/

Prinivil is indicated to reduce signs and symptoms of heart failure in patients who are not responding adequately to diuretics and digitalis /Included in US product labeling/

Prinivil is indicated for the reduction of mortality in treatment of hemodynamically stable patients within 24 hours of acute myocardial infarction. Patients should receive, as appropriate, the standard recommended treatments such as thrombolytics, aspirin and beta-blockers. /Included in US product label/

For more Therapeutic Uses (Complete) data for LISINOPRIL (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Orally active angiotensin-converting enzyme inhibitor.

Lisinopril inhibits angiotensin converting enzyme (ACE) in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II. Angiotensin II also stimulates aldosterone secretion by the adrenal cortex. The beneficial effects of lisinopril in hypertension and heart failure appear to result primarily from suppression of the renin-angiotensin-aldosterone system. Inhibition of ACE results in decreased plasma angiotensin II which leads to decreased vasopressor activity and to decreased aldosterone secretion. The latter decrease may result in a small increase of serum potassium.

The action of the angiotensin-converting enzyme (ACE) inhibitor lisinopril on the consequences of myocardial reoxygenation and oxidative damage was assessed in cultured chick embryonic ventricular cardiomyocytes. Lisinopril, 10(-8) M to 10(-6) M, produced a significant (P < 0.05) dose-dependent enhancement of the restoration of contractile frequency occurring during myocardial reoxygenation but did not alter the depression in contractile frequency during hypoxia. Lisinopril significantly (P < 0.05) shifted the dose-response relationship of ammonium persulfate-induced reduction in cardiac contractile frequency. Lisinopril significantly (P < 0.05) reduced the effect of another oxidative agent, tertbutylhydroperoxide which produced a time-dependent reduction in cardiac contractile frequency. Lisinopril did not alter cardiac contractile frequency in the absence of hypoxia or ammonium persulfate or tertbutylhydroperoxide. The viability of cardiomyocytes, assessed by trypan blue exclusion, paralleled the changes in cardiac contractile frequency. Lisinopril significantly (P < 0.05) improved viability of cardiomyocytes exposed to either ammonium persulfate or tertbutylhydroperoxide. Lisinopril did not display any antioxidant properties against the free radical alpha,alpha-diphenyl-beta-picrylhydrazyl. These data suggest that lisinopril accelerates the recovery of cardiomyocytes during reoxygenation and blunts the effects of oxidative agents through mechanisms involving the endogenous renin angiotensin system and/or a direct cellular action.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-dipeptidases [EC:3.4.15.-]

ACE (CD143) [HSA:1636] [KO:K01283]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Lisinopril is entirely eliminated exclusively in the urine.

The apparent volume of distribution of lisinopril is 124L.

A 30kg child has a typical clearance of 10L/h, which increases with renal function. The mean renal clearance of lisinopril in healthy adult males is 121mL/min.

Steady state is attained after two daily doses (every 24 hours) in healthy volunteers. The drug is not metabolized but is eliminated via the kidneys.

In dogs, lisinopril's bioavilability ranges from 24-50% with peak levels occurring approximately 4 hours after dosing. Lisinopril is distributed poorly into the CNS. It is unknown if it is distributed into maternal milk, but it does cross the placenta.

Following oral administration of Prinivil, peak serum concentrations of lisinopril occur within about 7 hours, although there was a trend to a small delay in time taken to reach peak serum concentrations in acute myocardial infarction patients. Declining serum concentrations exhibit a prolonged terminal phase which does not contribute to drug accumulation. This terminal phase probably represents saturable binding to ACE and is not proportional to dose.

Lisinopril does not appear to be bound to other serum proteins. Lisinopril does not undergo metabolism and is excreted unchanged entirely in the urine. Based on urinary recovery, the mean extent of absorption of lisinopril is approximately 25 percent, with large inter-subject variability (6-60 percent) at all doses tested (5-80 mg). Lisinopril absorption is not influenced by the presence of food in the gastrointestinal tract. The absolute bioavailability of lisinopril is reduced to about 16 percent in patients with stable NYHA Class II-IV congestive heart failure, and the volume of distribution appears to be slightly smaller than that in normal subjects. The oral bioavailability of lisinopril in patients with acute myocardial infarction is similar to that in healthy volunteers.

For more Absorption, Distribution and Excretion (Complete) data for LISINOPRIL (9 total), please visit the HSDB record page.

Metabolism Metabolites

Lisinopril does not undergo metabolism and is excreted unchanged entirely in the urine.

Associated Chemicals

Wikipedia

Trigonelline

Drug Warnings

Milk of lactating rats contains radioactivity following administration of (14)C lisinopril. It is not known whether this drug is secreted in human milk. Because many drugs are secreted in human milk, and because of the potential for serious adverse reactions in nursing infants from ACE inhibitors, discontinue nursing or discontinue Prinivil.

Antihypertensive effects and safety of Prinivil have been established in pediatric patients aged 6 to 16 years. No relevant differences between the adverse reaction profile for pediatric patients and adult patients were identified. Safety and effectiveness of Prinivil have not been established in pediatric patients under the age of 6 or in pediatric patients with glomerular filtration rate <30 mL/min/1.73 sq m.

Adverse effects reported in greater than 1% of patients receiving lisinopril for the management of heart failure and more frequently than with placebo include dizziness, hypotension, headache, diarrhea, chest pain, nausea, abdominal pain, rash, and upper respiratory tract infection.

For more Drug Warnings (Complete) data for LISINOPRIL (23 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life controlling accumulation during chronic administration is 12-13 hr and the absorbed drug is eliminated via glomerular filtration.

The accumulation half-life averages 12.6 hours despite a terminal serum half-life of approximately 40 hours /in healthy volunteers/.

Upon multiple dosing, lisinopril exhibits an effective half-life of 12 hours.

Use Classification

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: lisinopril; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)

Analyte: lisinopril; matrix: chemical purity; procedure: liquid chromatography with detection at 210 nm and comparison to standards

Analyte: lisinopril; matrix: chemical identification; procedure: retention time of liquid chromatogram with comparison to standards

Analyte: lisinopril; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Clinical Laboratory Methods

Storage Conditions

Store at controlled room temperature, 15-30 °C (59-86 °F), and protect from moisture.

Interactions

Potential pharmacologic interaction (increased hypoglycemic effect), especially during initial weeks of combined treatment /of lisinopril and antidiabetic agents/ and in patients with renal impairment.

Potential pharmacologic interaction (decreased antihypertensive effect) when lisinopril is used concomitantly concurrently with nonsteroidal anti-inflammatory agents (NSAIAs). Potential pharmacologic interaction (decreased renal function) when lisinopril is used concomitantly with NSAIAs in patients with impaired renal function.

For more Interactions (Complete) data for LISINOPRIL (14 total), please visit the HSDB record page.

Stability Shelf Life

Dates

single-crystal x-ray structure and physicochemical characterization of derived

solid forms. J Pharm Sci. 2013 Oct;102(10):3596-603. doi: 10.1002/jps.23660. Epub

2013 Jul 19. PubMed PMID: 23873413.

2: Wang SL, Lin SY, Chen TF. Thermal-Dependent dehydration process and

intramolecular cyclization of lisinopril dihydrate in the solid state. Chem Pharm

Bull (Tokyo). 2000 Dec;48(12):1890-3. PubMed PMID: 11145138.

3: Ozdemir HS, Aksulu HE, Karataş F, Ustündag B, Bingöl I. Long-term lisinopril

dihydrate application decreases plasma noradrenaline but not adrenaline levels in

chickens. Physiol Res. 2000;49(1):183-8. PubMed PMID: 10805421.

4: Derayea SM, Badr El-Din KM, Mohammed FF. An innovative validated

spectrofluorimetric method for determination of Lisinopril in presence of

hydrochlorothiazide; application to content uniformity testing. Spectrochim Acta

A Mol Biomol Spectrosc. 2018 Jan 5;188:318-323. doi: 10.1016/j.saa.2017.07.021.

Epub 2017 Jul 17. PubMed PMID: 28750308.

5: Olamoyegun M, Kolawole B, Ajayi AAL. Influence of West African Ethnicity and

Gender on Beta-Cell Function and Insulin Sensitivity in Essential Hypertensives

Treated with Hydrochlorothiazide and Hydrochlorothiazide-lisinopril Combination.

J Pharmacol Pharmacother. 2017 Apr-Jun;8(2):68-73. doi: 10.4103/jpp.JPP_140_16.

PubMed PMID: 28706401; PubMed Central PMCID: PMC5497402.

6: Derayea SM, Badr El-Din KM, Mohammed FF. Selective spectrofluorimetric method

for determination of Lisinopril in pharmaceutical preparations and in presence of

hydrochlorothiazide: Application to content uniformity testing. Luminescence.

2017 Dec;32(8):1482-1487. doi: 10.1002/bio.3348. Epub 2017 Jul 6. PubMed PMID:

28681525.

7: Fahelelbom KMS, Al-Tabakha MMM, Eissa NAM, Javadi J. Evaluation of Certain

Pharmaceutical Quality Attributes of Lisinopril Split Tablets. Sci Pharm. 2016

Oct 11;84(4):646-653. doi: 10.3390/scipharm84040646. PubMed PMID: 28656943.

8: Guglin M, Munster P, Fink A, Krischer J. Lisinopril or Coreg CR in reducing

cardiotoxicity in women with breast cancer receiving trastuzumab: A rationale and

design of a randomized clinical trial. Am Heart J. 2017 Jun;188:87-92. doi:

10.1016/j.ahj.2017.03.010. Epub 2017 Mar 22. PubMed PMID: 28577685; PubMed

Central PMCID: PMC5458618.

9: Abbasi Pour S, Shaterian HR. Design and characterization of lisinopril-loaded

superparamagnetic nanoparticles as a new contrast agent for in vitro, in vivo MRI

imaging, diagnose the tumors and drug delivery system. J Mater Sci Mater Med.

2017 Jun;28(6):91. doi: 10.1007/s10856-017-5900-0. Epub 2017 May 11. PubMed PMID:

28497361.

10: Fröhlich H, Henning F, Täger T, Schellberg D, Grundtvig M, Goode K, Corletto

A, Kazmi S, Hole T, Katus HA, Atar D, Cleland JGF, Agewall S, Frankenstein L,

Clark AL. Comparative effectiveness of enalapril, lisinopril and ramipril in the

treatment of patients with chronic heart failure. A propensity score matched

cohort study. Eur Heart J Cardiovasc Pharmacother. 2017 May 5. doi:

10.1093/ehjcvp/pvx013. [Epub ahead of print] PubMed PMID: 28475676.